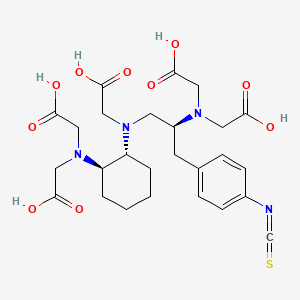

Barzuxetan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

157380-45-5 |

|---|---|

Molecular Formula |

C26H34N4O10S |

Molecular Weight |

594.6 g/mol |

IUPAC Name |

2-[[(1S,2S)-2-[bis(carboxymethyl)amino]cyclohexyl]-[(2R)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid |

InChI |

InChI=1S/C26H34N4O10S/c31-22(32)11-28(12-23(33)34)19(9-17-5-7-18(8-6-17)27-16-41)10-29(13-24(35)36)20-3-1-2-4-21(20)30(14-25(37)38)15-26(39)40/h5-8,19-21H,1-4,9-15H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)/t19-,20+,21+/m1/s1 |

InChI Key |

QZVREUUCWLULJM-HKBOAZHASA-N |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N(C[C@@H](CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |

Canonical SMILES |

C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |

Synonyms |

CHX-A''-DTPA(B-355) |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Barzuxetan: A Technical Guide to a Targeted Radioimmunoconjugate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barzuxetan is a critical component of the investigational radioimmunoconjugate, Tabituximab this compound (also known as OTSA-101). It functions as a chelating agent, linking a therapeutic or imaging radioisotope to the monoclonal antibody, Tabituximab. The primary mechanism of action of Tabituximab this compound is the targeted delivery of radiation to tumor cells overexpressing the Frizzled-10 (FZD10) receptor, a key component of the Wnt/β-catenin signaling pathway. This document provides a comprehensive technical overview of the mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Introduction to this compound and Tabituximab this compound

This compound itself is not a pharmacologically active entity. Its role is to securely bind a radioisotope, such as Yttrium-90 (⁹⁰Y) for therapy or Indium-111 (¹¹¹In) for imaging, to the Tabituximab antibody.[1] Tabituximab is a humanized monoclonal antibody that specifically targets the Frizzled-10 (FZD10) receptor.[2] The complete conjugate, Tabituximab this compound, therefore acts as a targeted delivery system for radiotherapy.

The therapeutic rationale for Tabituximab this compound is based on the differential expression of its target, FZD10. FZD10 is highly expressed in certain cancers, notably synovial sarcoma, while its expression in normal adult tissues is minimal, making it an attractive target for cancer therapy.[2]

The Molecular Target: Frizzled-10 (FZD10) and the Wnt/β-catenin Signaling Pathway

FZD10 is a seven-transmembrane receptor that, upon binding its ligand, Wnt, activates the canonical Wnt/β-catenin signaling pathway. This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.

In the "off-state" (absence of Wnt), a destruction complex, consisting of Axin, APC, CK1, and GSK3β, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic levels of β-catenin low.

In the "on-state" (Wnt binds to FZD and its co-receptor LRP5/6), the destruction complex is recruited to the plasma membrane and inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to promote the expression of genes involved in cell proliferation, survival, and differentiation.

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway.

By targeting FZD10, Tabituximab this compound does not directly inhibit the signaling pathway but rather uses the receptor as an anchor to deliver a cytotoxic payload of radiation to the cancer cells.

Mechanism of Action of Tabituximab this compound

The mechanism of action of Tabituximab this compound can be summarized in the following steps:

-

Intravenous Administration: The radioimmunoconjugate is administered intravenously.

-

Targeting: The Tabituximab antibody component specifically binds to the extracellular domain of the FZD10 receptor on the surface of tumor cells.

-

Radiation Delivery: Once bound, the radioisotope attached via the this compound chelator emits radiation, primarily beta particles in the case of ⁹⁰Y.

-

Cell Kill: The localized radiation induces DNA damage and generates reactive oxygen species, leading to the death of the targeted cancer cells and potentially neighboring tumor cells through a "crossfire" effect.

The following diagram illustrates the structure and mechanism of Tabituximab this compound.

Quantitative Data Summary

Preclinical Data

| Parameter | Value | Model System | Reference |

| Binding Affinity | |||

| EC₅₀ for FZD10 binding | 2.961 ng/mL | In vitro ELISA | MedChemExpress |

| In Vivo Efficacy | |||

| Tumor Uptake of ¹¹¹In-OTSA-101 | 24.8 ± 6.5 %ID/g at 4 days | SYO-1 synovial sarcoma mouse model | Sudo, H. et al. (2021) |

| Complete Response with ²²⁵Ac-OTSA-101 | 60% of mice | SYO-1 synovial sarcoma mouse model | Sudo, H. et al. (2021) |

| Time to Tumor Progression | 58 days (treated) vs. 9 days (control) | Mouse xenograft model | Giraudet, A-L. et al. (2018) |

Clinical Data (Phase I)

| Parameter | Value | Patient Population | Reference |

| Biodistribution | |||

| Patients with sufficient tumor uptake for therapy | 10 out of 20 (50%) | Advanced Synovial Sarcoma | Giraudet, A-L. et al. (2018) |

| Safety | |||

| Recommended activity of ⁹⁰Y-OTSA-101 | 1110 MBq | Advanced Synovial Sarcoma | Giraudet, A-L. et al. (2018) |

| Most common Grade ≥ 3 Adverse Events | Reversible hematological disorders | Advanced Synovial Sarcoma | Giraudet, A-L. et al. (2018) |

| Efficacy | |||

| Objective Response | No objective responses observed | Advanced Synovial Sarcoma | Giraudet, A-L. et al. (2018) |

| Best Response | Stable disease in 3 out of 8 treated patients | Advanced Synovial Sarcoma | Giraudet, A-L. et al. (2018) |

Experimental Protocols

In Vitro Binding Assays

Competitive Inhibition Assay: The binding affinity of intact and conjugated OTSA-101 was evaluated using a competitive inhibition assay with the SYO-1 synovial sarcoma cell line. SYO-1 cells were incubated with a fixed concentration of radiolabeled OTSA-101 and increasing concentrations of unlabeled intact OTSA-101 or DOTA-conjugated OTSA-101. The displacement of the radiolabeled antibody was measured to determine the relative binding affinity.

Cell Binding Assay: The specific binding of radiolabeled OTSA-101 to SYO-1 cells was assessed. Cells were incubated with ¹¹¹In- or ²²⁵Ac-labeled OTSA-101. Non-specific binding was determined in the presence of an excess of unlabeled antibody. The amount of cell-bound radioactivity was measured to quantify specific binding.

Preclinical In Vivo Studies

Animal Model: SYO-1 synovial sarcoma cells were subcutaneously inoculated into nude mice.

Biodistribution Studies: ¹¹¹In-labeled OTSA-101 was administered to tumor-bearing mice. At various time points, animals were euthanized, and organs and tumors were collected and weighed. The radioactivity in each sample was measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

Phase I Clinical Trial (NCT01469975)

Study Design: A first-in-human, open-label, single-center Phase I study was conducted in patients with advanced synovial sarcoma. The study followed a theranostic approach with two parts:

-

Imaging Part: Patients received an intravenous injection of 187 MBq of ¹¹¹In-OTSA-101. Whole-body planar and SPECT-CT scintigraphies were performed at multiple time points up to 144 hours post-injection to assess biodistribution and tumor uptake.

-

Therapeutic Part: Patients with sufficient tumor uptake (greater than mediastinum) were randomized to receive either 370 MBq or 1110 MBq of ⁹⁰Y-OTSA-101. Safety, pharmacokinetics, and preliminary efficacy were evaluated.

The following diagram illustrates the workflow of the Phase I clinical trial.

Conclusion

This compound is an integral part of the radioimmunoconjugate Tabituximab this compound, enabling the targeted delivery of radiation to FZD10-expressing tumors. The mechanism of action relies on the high specificity of the Tabituximab antibody for FZD10, which is overexpressed in synovial sarcoma. Preclinical studies have demonstrated promising tumor targeting and efficacy. The Phase I clinical trial has established the feasibility and a recommended dose for this therapeutic approach, although objective responses were not observed at the doses tested. Further investigation with potentially more potent radioisotopes or in combination with other therapies may be warranted to fully realize the therapeutic potential of targeting FZD10 with this platform.

References

An In-Depth Technical Guide to Barzuxetan (CAS Number: 157380-45-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barzuxetan, with the Chemical Abstracts Service (CAS) number 157380-45-5, is a bifunctional chelating agent. It is a derivative of diethylenetriaminepentaacetic acid (DTPA) and is also known by its synonym p-SCN-Bn-CHX-A''-DTPA. This molecule plays a crucial role in the field of nuclear medicine and targeted radionuclide therapy. Its unique structure, featuring a reactive isothiocyanate group and a robust chelating moiety, allows for the stable conjugation to biomolecules, such as monoclonal antibodies, and the subsequent complexation of radiometals. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its use in the development of radioimmunoconjugates for cancer therapy and diagnostics.

Chemical and Physical Properties

This compound is a complex organic molecule with specific stereochemistry that is critical for its function. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 157380-45-5 | N/A |

| IUPAC Name | 2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid | N/A |

| Synonyms | p-SCN-Bn-CHX-A''-DTPA, CHX-A''-DTPA-NCS | N/A |

| Molecular Formula | C₂₆H₃₄N₄O₁₀S | N/A |

| Molecular Weight | 594.63 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | N/A |

| Melting Point | 210°C | [1] |

| Boiling Point | 734.7°C at 760 mmHg | [1] |

Mechanism of Action and Applications

This compound's primary application is as a linker-chelator in the formation of antibody-drug conjugates (ADCs), specifically radioimmunoconjugates. Its mechanism of action can be understood in two distinct parts:

-

Bioconjugation: The isothiocyanate (-N=C=S) group of this compound reacts with primary amine groups (-NH₂) present on biomolecules, most commonly the lysine residues of antibodies, to form a stable thiourea bond. This covalent linkage ensures that the chelator is firmly attached to the targeting molecule.

-

Radiometal Chelation: The DTPA moiety of this compound is a powerful chelating agent that can form stable complexes with a variety of radiometals. The multiple carboxyl and amine groups of DTPA coordinate with the metal ion, sequestering it and preventing its release in vivo. This is critical for minimizing off-target toxicity and ensuring that the radiation is delivered specifically to the target site.

A notable application of this compound is in the formation of Tabituximab this compound (also known as OTSA-101-DTPA). In this radioimmunoconjugate, this compound links the monoclonal antibody Tabituximab, which targets the Frizzled-10 (FZD10) receptor, to a therapeutic or diagnostic radionuclide such as Yttrium-90 (⁹⁰Y) or Indium-111 (¹¹¹In). FZD10 is overexpressed in several cancers, including synovial sarcoma, making it an attractive target for targeted therapies.

Signaling Pathway Involvement

Tabituximab this compound, by targeting the FZD10 receptor, interferes with the Wnt/β-catenin signaling pathway. FZD10 is a key component of this pathway, which is crucial for embryonic development and is often dysregulated in cancer, leading to tumor growth and proliferation. The binding of the antibody to FZD10 can disrupt this signaling cascade.

Experimental Protocols

Synthesis of this compound (p-SCN-Bn-CHX-A''-DTPA)

The synthesis of this compound is a multi-step process that involves the preparation of a protected DTPA anhydride, its reaction with a chiral diamine, and subsequent functionalization to introduce the isothiocyanate group. While a detailed, single-source protocol is not publicly available, a representative synthesis can be outlined based on related literature.[2][3][4]

Materials:

-

Diethylenetriaminepentaacetic dianhydride (DTPA dianhydride)

-

trans-1,2-Diaminocyclohexane

-

p-Nitrophenylalanine

-

Protecting group reagents (e.g., Boc anhydride)

-

Reducing agents (e.g., H₂/Pd-C)

-

Thiophosgene or a thiophosgene equivalent

-

Organic solvents (e.g., DMF, DMSO, CH₂Cl₂)

-

Purification reagents (e.g., silica gel, HPLC columns)

Methodology:

-

Synthesis of the CHX-A''-DTPA core:

-

React DTPA dianhydride with a protected form of trans-1,2-diaminocyclohexane in an aprotic solvent like DMF. This reaction forms the cyclohexyl-DTPA backbone.

-

Deprotect the resulting intermediate to yield the free amine on the cyclohexane ring.

-

-

Introduction of the p-aminobenzyl group:

-

Protect the amino group of p-nitrophenylalanine.

-

Couple the protected p-nitrophenylalanine to the free amine of the CHX-A''-DTPA core using standard peptide coupling chemistry.

-

Reduce the nitro group of the p-nitrophenyl moiety to an amine group using a reducing agent such as hydrogen gas with a palladium catalyst.

-

-

Formation of the isothiocyanate group:

-

React the resulting p-aminobenzyl-CHX-A''-DTPA with thiophosgene or a suitable equivalent in a non-polar solvent. This reaction converts the primary amine to the isothiocyanate group.

-

Purify the final product, this compound, using chromatographic techniques such as HPLC.

-

Note: This is a generalized protocol. The specific reaction conditions, protecting groups, and purification methods may vary and require optimization.

Conjugation of this compound to an Antibody (e.g., Tabituximab)

This protocol describes the general procedure for conjugating this compound to a monoclonal antibody.

Materials:

-

Monoclonal antibody (e.g., Tabituximab) in a suitable buffer (e.g., phosphate-buffered saline, pH 8.5-9.0)

-

This compound (p-SCN-Bn-CHX-A''-DTPA) dissolved in an organic solvent (e.g., DMSO)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

Reaction vessel

-

Stirring apparatus

Methodology:

-

Antibody Preparation:

-

Dialyze the antibody solution against a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to remove any interfering substances.

-

Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the this compound solution to the antibody solution while gently stirring. The molar ratio of this compound to antibody will determine the average number of chelators conjugated per antibody and should be optimized for the specific application.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) with continuous gentle stirring.

-

-

Purification of the Conjugate:

-

Purify the antibody-Barzuxetan conjugate from unreacted this compound and other small molecules using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the purified conjugate, which will elute in the void volume.

-

-

Characterization:

-

Determine the concentration of the purified conjugate using a protein assay (e.g., BCA assay).

-

Determine the average number of this compound molecules per antibody using methods such as MALDI-TOF mass spectrometry or by co-labeling with a radioactive tracer.

-

Radiolabeling of Antibody-Barzuxetan Conjugate

This protocol outlines the radiolabeling of an antibody-Barzuxetan conjugate with a radionuclide such as Indium-111.

Materials:

-

Antibody-Barzuxetan conjugate

-

Radionuclide solution (e.g., ¹¹¹InCl₃ in HCl)

-

Metal-free reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)

-

Quenching solution (e.g., 50 mM DTPA)

-

Instant thin-layer chromatography (ITLC) strips and developing solvent

-

Gamma counter or other suitable radiation detector

Methodology:

-

Radiolabeling Reaction:

-

In a sterile, metal-free vial, mix the antibody-Barzuxetan conjugate with the reaction buffer.

-

Add the radionuclide solution to the vial and gently mix.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).

-

-

Quality Control:

-

Determine the radiochemical purity of the labeled conjugate using ITLC. The radiolabeled antibody will remain at the origin, while free radionuclide will migrate with the solvent front.

-

The radiochemical purity should typically be >95%.

-

-

Quenching and Purification (if necessary):

-

If significant amounts of free radionuclide are present, add a quenching solution of DTPA to complex any unbound radiometal.

-

If further purification is required, the radiolabeled conjugate can be purified using size-exclusion chromatography.

-

Quantitative Data

While extensive quantitative data for this compound itself is not widely published, some data is available for compounds with the same IUPAC name, suggesting its potential biological activity.

| Cell Line | IC₅₀ (µM) | Cancer Type | Reference |

| A549 | 10.5 | Lung Cancer | |

| MCF-7 | 8.3 | Breast Cancer | |

| HeLa | 12.0 | Cervical Cancer |

Pharmacokinetic Data:

A first-in-human clinical trial (NCT01469975) of Tabituximab this compound (OTSA-101-DTPA) radiolabeled with ¹¹¹In and ⁹⁰Y has been conducted in patients with synovial sarcoma. While detailed pharmacokinetic parameters such as half-life, clearance, and volume of distribution from the final study report are not yet publicly available, the study protocol indicates that pharmacokinetic sampling was performed at multiple time points post-injection to determine these parameters. The study aimed to establish the biodistribution, safety, and recommended dose of the radioimmunoconjugate.

Conclusion

This compound is a valuable and versatile bifunctional chelator that has enabled the development of targeted radiopharmaceuticals. Its well-defined chemical properties and reactive functional group allow for its efficient conjugation to antibodies and other targeting molecules. The resulting radioimmunoconjugates, such as Tabituximab this compound, hold significant promise for the diagnosis and treatment of cancers that overexpress specific cell surface receptors. Further research and clinical development of this compound-based agents are warranted to fully realize their therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals working in the exciting field of targeted radionuclide therapy.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. inis.iaea.org [inis.iaea.org]

- 3. Synthesis of 1-(p-isothiocyanatobenzyl) derivatives of DTPA and EDTA. Antibody labeling and tumor-imaging studies (Journal Article) | OSTI.GOV [osti.gov]

- 4. A Novel Bifunctional Maleimido CHX-A” Chelator for Conjugation to Thiol-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Barzuxetan in Radioimmunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barzuxetan is a critical component of the radioimmunoconjugate Yttrium-90 (⁹⁰Y) Tabituximab this compound (also known as ⁹⁰Y-OTSA101-DTPA), a targeted radiopharmaceutical agent under investigation for the treatment of synovial sarcoma. This cutting-edge therapeutic combines a monoclonal antibody, a chelating agent, and a radioactive isotope to selectively deliver a cytotoxic payload to cancer cells. Tabituximab, the antibody component, is a humanized monoclonal antibody that targets Frizzled Homolog 10 (FZD10). FZD10 is a cell-surface receptor that is highly overexpressed in synovial sarcoma but has limited expression in normal adult tissues, making it an attractive target for cancer therapy.[1] this compound refers to the chelating agent, DTPA, which securely binds the therapeutic radioisotope, Yttrium-90, to the tabituximab antibody. This guide provides an in-depth technical overview of the role of this compound in this novel radioimmunotherapy, summarizing key preclinical and clinical data, experimental protocols, and the underlying molecular pathways.

Mechanism of Action

The therapeutic strategy of ⁹⁰Y-Tabituximab this compound is predicated on the principles of targeted radioimmunotherapy. The tabituximab antibody component serves as a vehicle, specifically binding to FZD10 on the surface of synovial sarcoma cells.[1] Once bound, the conjugated Yttrium-90, a high-energy beta-emitter, delivers a localized dose of radiation, leading to DNA damage and subsequent cancer cell death. The specificity of the antibody for FZD10 is crucial for minimizing off-target radiation exposure to healthy tissues, thereby improving the therapeutic index compared to conventional external beam radiotherapy.

FZD10 Signaling Pathway

In synovial sarcoma, FZD10 is involved in the non-canonical Wnt signaling pathway, specifically the Dvl-Rac1-JNK cascade. Activation of this pathway is implicated in tumor cell survival and growth. By targeting FZD10, ⁹⁰Y-Tabituximab this compound not only delivers a cytotoxic dose of radiation but may also interfere with these pro-survival signals.

.

Caption: FZD10 non-canonical Wnt signaling pathway in synovial sarcoma.

Preclinical Studies

Preclinical investigations have been instrumental in establishing the proof-of-concept for ⁹⁰Y-Tabituximab this compound. These studies, primarily conducted in mouse xenograft models of human synovial sarcoma, have provided crucial data on the agent's biodistribution, dosimetry, and anti-tumor efficacy.

Comparative Efficacy of ⁹⁰Y-OTSA101 and ²²⁵Ac-OTSA101

A significant preclinical study compared the therapeutic effects of the beta-emitter ⁹⁰Y-labeled OTSA101 with an alpha-emitter, Actinium-225 (²²⁵Ac)-labeled OTSA101, in a synovial sarcoma mouse model (SYO-1).

Table 1: Preclinical Therapeutic Efficacy of Radiolabeled OTSA101 in a Synovial Sarcoma Mouse Model

| Treatment Group | Administered Activity | Mean Tumor Volume Change (Day 28 post-injection) | Median Survival (days) | Complete Response |

| Control (Unlabeled OTSA101) | 0 MBq | >1000% increase | 21 | 0/5 |

| ⁹⁰Y-labeled OTSA101 | 1.85 MBq | ~200% increase | 45 | 0/5 |

| ²²⁵Ac-labeled OTSA101 | 0.01 MBq | Complete Regression | Not reached | 3/5 (60%)[2] |

The study demonstrated that while ⁹⁰Y-OTSA101 significantly delayed tumor growth compared to the control group, the alpha-emitter ²²⁵Ac-OTSA101 induced complete tumor regression in a majority of the animals, suggesting a potentially higher therapeutic potency for alpha-radioimmunotherapy in this setting.[2]

Biodistribution and Dosimetry

Biodistribution studies using ¹¹¹In-labeled OTSA101 as an imaging surrogate were performed in tumor-bearing mice to estimate the radiation absorbed doses for ⁹⁰Y-OTSA101.

Table 2: Estimated Absorbed Radiation Doses of ⁹⁰Y-OTSA101 in a Synovial Sarcoma Mouse Model

| Organ/Tissue | Absorbed Dose (Gy/MBq) |

| Tumor | 8.3 |

| Blood | 1.5 |

| Liver | 1.2 |

| Spleen | 0.8 |

| Kidneys | 0.7 |

| Lungs | 0.6 |

| Bone Marrow | 0.5 |

Data derived from a preclinical study and represent estimated values.

These preclinical data indicated a favorable biodistribution profile, with high tumor uptake and lower accumulation in major organs, supporting the progression to clinical trials.

Experimental Protocols

The humanized chimeric anti-FZD10 antibody, OTSA101, was conjugated with the chelator p-SCN-Bn-DTPA. For radiolabeling, ⁹⁰YCl₃ in 0.5 M acetate buffer (pH 6.0) was added to the DOTA-conjugated antibody and incubated. The resulting ⁹⁰Y-OTSA101 was purified to remove free ⁹⁰Y.

Female nude mice were subcutaneously inoculated with SYO-1 human synovial sarcoma cells. Once tumors reached a specified volume, mice were intravenously injected with ⁹⁰Y-OTSA101. Tumor growth and body weight were monitored regularly.

Caption: Experimental workflow for preclinical radioimmunotherapy studies.

Clinical Studies

A first-in-human, Phase 1 clinical trial (NCT01469975) was conducted to evaluate the biodistribution, safety, and recommended dose of ⁹⁰Y-Tabituximab this compound in patients with metastatic synovial sarcoma.[3]

Study Design

The study was a two-step trial. In the first step, patients received an imaging dose of ¹¹¹In-OTSA101 to assess biodistribution and tumor uptake via scintigraphy. Patients with sufficient tumor uptake were then eligible for the second, therapeutic step, where they were randomized to receive one of two doses of ⁹⁰Y-OTSA101.

Table 3: Phase 1 Clinical Trial of ⁹⁰Y-Tabituximab this compound (NCT01469975) - Key Parameters

| Parameter | Details |

| Patient Population | 20 patients with progressive, advanced synovial sarcoma |

| Step 1: Imaging | Intravenous injection of 187 MBq of ¹¹¹In-OTSA-101 |

| Whole-body planar and SPECT-CT scintigraphy performed up to 144 hours post-injection | |

| Step 2: Therapy | Patients with significant tumor uptake randomized to: |

| Arm A: 370 MBq of ⁹⁰Y-OTSA-101 | |

| Arm B: 1110 MBq of ⁹⁰Y-OTSA-101 | |

| Primary Endpoints | Rate of limiting events (unacceptable biodistribution), safety, and determination of the recommended dose. |

Clinical Outcomes

Biodistribution and Tumor Uptake: All patients demonstrated uptake of ¹¹¹In-OTSA-101 in at least one tumor lesion, confirming the feasibility of targeting FZD10 in this patient population. However, tumor uptake was heterogeneous. Ten of the twenty patients showed sufficient tumor uptake to proceed to the therapeutic phase. Liver uptake was observed to be intense, but the estimated absorbed dose to the liver was calculated to be less than 20 Gy for all patients.

Safety and Tolerability: The most common Grade ≥ 3 adverse events were reversible hematological toxicities, which were more frequent in the higher dose arm (Arm B).

Efficacy: No objective responses (complete or partial responses) were observed in this Phase 1 study. The best response was stable disease in 3 out of 8 treated patients, with one patient maintaining stable disease for up to 21 weeks.

Table 4: Summary of Phase 1 Clinical Trial Results (NCT01469975)

| Outcome | Result |

| Number of Patients Enrolled | 20 |

| Patients with Sufficient Tumor Uptake | 10 (50%) |

| Patients Treated with ⁹⁰Y-OTSA-101 | 8 |

| Recommended Dose for Further Studies | 1110 MBq of ⁹⁰Y-OTSA-101 |

| Best Overall Response | Stable Disease (3/8 patients) |

| Most Common Grade ≥ 3 Adverse Events | Reversible hematological disorders |

Experimental Protocol: Clinical

Patients with a confirmed diagnosis of progressive, advanced synovial sarcoma were enrolled. Following informed consent, they received an intravenous infusion of 187 MBq of ¹¹¹In-OTSA-101. A series of whole-body planar and SPECT/CT scans were acquired at multiple time points post-injection to determine the biodistribution and calculate dosimetry.

Eligible patients with adequate tumor uptake and acceptable dosimetry predictions were randomized to receive a therapeutic dose of either 370 MBq or 1110 MBq of ⁹⁰Y-OTSA-101 administered as an intravenous infusion. Patients were monitored for adverse events, and tumor response was evaluated using RECIST criteria.

Caption: Workflow of the Phase 1 clinical trial of ⁹⁰Y-Tabituximab this compound.

Conclusion and Future Directions

Yttrium-90 Tabituximab this compound represents a promising, targeted approach to the treatment of synovial sarcoma, a rare and often aggressive cancer. The integration of the chelating agent, this compound (DTPA), is fundamental to the stable conjugation of the therapeutic radioisotope, Yttrium-90, to the FZD10-targeting antibody, tabituximab. Preclinical studies have demonstrated significant anti-tumor activity and a favorable biodistribution profile. The first-in-human Phase 1 clinical trial has established the feasibility and safety of this radioimmunotherapeutic agent, with some evidence of disease stabilization.

Future research will likely focus on several key areas. The promising preclinical results with the alpha-emitter, ²²⁵Ac, suggest that exploring alpha-radioimmunotherapy with OTSA101 in a clinical setting could lead to enhanced therapeutic efficacy. Additionally, combination therapies, where ⁹⁰Y-Tabituximab this compound is used alongside other systemic treatments such as chemotherapy or other targeted agents, may offer synergistic effects and improve patient outcomes. Further optimization of patient selection, potentially through more quantitative FZD10 expression analysis, could also enhance the clinical benefit of this targeted radiotherapy. The continued development of this compound-containing radioimmunoconjugates holds significant potential for advancing the treatment landscape for synovial sarcoma and other FZD10-expressing malignancies.

References

- 1. Evaluation of Efficacy of Radioimmunotherapy with 90Y-Labeled Fully Human Anti-Transferrin Receptor Monoclonal Antibody in Pancreatic Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FZD10‐targeted α‐radioimmunotherapy with 225Ac‐labeled OTSA101 achieves complete remission in a synovial sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A first-in-human study investigating biodistribution, safety and recommended dose of a new radiolabeled MAb targeting FZD10 in metastatic synovial sarcoma patients - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Targeting Frizzled Homolog 10: A Technical Deep Dive into the Discovery and Development of Tabituximab Barzuxetan

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the discovery and development of Tabituximab Barzuxetan (formerly OTSA-101-DTPA), a promising radioimmunoconjugate for the treatment of synovial sarcoma. This document details the scientific rationale, preclinical and clinical development, and the intricate molecular pathways underpinning its mechanism of action.

Introduction: Identifying a Novel Target in Synovial Sarcoma

Synovial sarcoma is a rare and aggressive soft tissue cancer with limited treatment options in advanced stages. The discovery of Tabituximab this compound was predicated on the identification of a highly specific cell surface target, Frizzled Homolog 10 (FZD10). FZD10, a receptor in the Wnt signaling pathway, is significantly overexpressed in synovial sarcoma tissues while being largely absent in normal adult tissues, making it an ideal candidate for targeted therapy.[1] The therapeutic strategy involves a humanized monoclonal antibody, Tabituximab, which specifically binds to FZD10. This antibody is conjugated to a chelating agent, this compound (a derivative of DTPA), which securely holds the radioisotope Yttrium-90 (⁹⁰Y).[1] This radioimmunoconjugate, Tabituximab this compound, delivers a cytotoxic dose of beta radiation directly to the tumor cells, minimizing off-target toxicity.[1]

Preclinical Development: From Benchtop to Animal Models

The preclinical development of Tabituximab this compound involved a rigorous evaluation of its binding characteristics, in vitro efficacy, and in vivo anti-tumor activity.

Antibody Binding and In Vitro Studies

Initial studies focused on the binding affinity and specificity of the anti-FZD10 antibody, OTSA101. Competitive inhibition and cell binding assays demonstrated high-affinity binding to FZD10-expressing synovial sarcoma cells.[2][3] The conjugation of the chelator was optimized to have a minimal impact on the antibody's binding affinity, with DOTAGA conjugation showing the least effect.

While the non-radiolabeled OTSA101 antibody exhibited only weak antagonistic activity on its own, its primary role is to act as a delivery vehicle for the radioisotope. The mechanism of action is primarily driven by the cytotoxic effects of the delivered radiation. Antibody-Dependent Cellular Cytotoxicity (ADCC) is also a potential secondary mechanism of action.

Table 1: Preclinical Efficacy of Tabituximab this compound (⁹⁰Y-OTSA101) and a Related α-emitter Conjugate (²²⁵Ac-OTSA101)

| Parameter | ⁹⁰Y-OTSA101 | ²²⁵Ac-OTSA101 | Source |

| Tumor Growth Inhibition | Decreased tumor volume and prolonged survival | Decreased tumor volume and prolonged survival | |

| Complete Response Rate (in mice) | Not Reported | 60% | |

| Mechanism of Cell Death | Not specified | Induced a larger amount of necrosis and apoptosis compared to ⁹⁰Y-OTSA101 |

In Vivo Efficacy in Animal Models

In vivo studies using mouse xenograft models of synovial sarcoma demonstrated the potent anti-tumor activity of radiolabeled OTSA101. Both ⁹⁰Y-labeled and Actinium-225 (²²⁵Ac)-labeled OTSA101 led to a significant decrease in tumor volume and prolonged survival of the animals. Notably, the alpha-emitter conjugate, ²²⁵Ac-OTSA101, achieved a complete response in 60% of the treated mice.

Clinical Development: First-in-Human Trials

The promising preclinical data led to the initiation of a first-in-human Phase I clinical trial (NCT01469975) to evaluate the safety, biodistribution, and preliminary efficacy of Tabituximab this compound in patients with advanced synovial sarcoma.

Study Design and Patient Population

The clinical trial enrolled 20 patients with progressive, advanced synovial sarcoma. The study was conducted in two parts: an imaging phase with Indium-111 (¹¹¹In)-labeled OTSA101 to assess biodistribution and tumor uptake, followed by a therapeutic phase with ⁹⁰Y-OTSA101.

Pharmacokinetics and Biodistribution

Pharmacokinetic analyses were performed at multiple time points after the infusion of ¹¹¹In-OTSA-101. Biodistribution was evaluated using whole-body planar scintigraphy and SPECT/CT imaging. The images showed physiological uptake of the radioimmunoconjugate primarily in the liver, with lower levels in the blood pool, spleen, and kidneys. Importantly, tumor uptake was observed in all patients.

Table 2: Phase I Clinical Trial of Tabituximab this compound (NCT01469975) - Key Parameters

| Parameter | Value | Source |

| Number of Patients Enrolled | 20 | |

| Imaging Agent | ¹¹¹In-OTSA-101 | |

| Therapeutic Agent | ⁹⁰Y-OTSA-101 | |

| Recommended Dose for Further Investigation | 1110 MBq of ⁹⁰Y-OTSA-101 | |

| Objective Response Rate | 0% | |

| Best Response | Stable Disease in 3/8 treated patients |

Efficacy and Safety

In the therapeutic phase, patients received either 370 MBq or 1110 MBq of ⁹⁰Y-OTSA-101. While no objective tumor responses were observed, stable disease was achieved in 3 out of 8 treated patients. The recommended dose for future studies was determined to be 1110 MBq of ⁹⁰Y-OTSA-101. The primary dose-limiting toxicities were reversible hematological adverse events.

Mechanism of Action: The FZD10 Signaling Pathway

Tabituximab this compound's therapeutic effect is mediated by the targeted delivery of radiation. However, understanding the underlying biology of its target, FZD10, is crucial. In synovial sarcoma, FZD10 is involved in the non-canonical Wnt signaling pathway, specifically the Dvl-Rac1-JNK cascade. Activation of this pathway is implicated in cell survival and growth.

The binding of Tabituximab to FZD10, in addition to delivering a radioactive payload, may also interfere with this signaling pathway, contributing to its anti-tumor effect.

Caption: FZD10 signaling pathway in synovial sarcoma and the mechanism of action of Tabituximab this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the development of Tabituximab this compound.

Preclinical Experimental Workflow

The preclinical evaluation followed a systematic workflow to establish the proof-of-concept for Tabituximab this compound.

Caption: A schematic overview of the preclinical development workflow for Tabituximab this compound.

Methodology for ¹¹¹In-OTSA-101 SPECT/CT Imaging in Patients

-

Radiolabeling: OTSA-101-DTPA was radiolabeled with Indium-111.

-

Administration: Patients received an intravenous injection of 187 MBq of ¹¹¹In-OTSA-101.

-

Imaging Acquisition: Whole-body planar and SPECT/CT scans were performed at multiple time points post-injection (e.g., 1, 24, 48, 72, and 144 hours).

-

Image Analysis: Tumor uptake was assessed visually and semi-quantitatively to determine the biodistribution and dosimetry.

Methodology for Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

-

Effector Cells: Natural Killer (NK) cells are typically used as effector cells.

-

Target Cells: FZD10-expressing synovial sarcoma cells are used as target cells.

-

Antibody: Tabituximab (non-radiolabeled OTSA101) is added at various concentrations.

-

Assay Principle: The assay measures the lysis of target cells by NK cells, which is triggered by the binding of the antibody to both the target cells (via FZD10) and the NK cells (via Fc receptors).

-

Readout: Cell lysis is quantified using methods such as chromium-51 release assays or flow cytometry-based assays.

Conclusion and Future Directions

Tabituximab this compound represents a significant advancement in the targeted therapy of synovial sarcoma. Its development highlights the power of identifying tumor-specific antigens and leveraging them for the precise delivery of cytotoxic agents. The Phase I clinical trial has established a recommended dose and demonstrated a manageable safety profile. While objective responses were not observed in this initial study, the finding of stable disease in a heavily pre-treated patient population is encouraging.

Future research may focus on combination therapies, exploring the synergy of Tabituximab this compound with other treatment modalities. Furthermore, the use of alpha-emitters like Actinium-225, which showed superior efficacy in preclinical models, warrants further investigation in the clinical setting. The continued development of FZD10-targeted therapies holds promise for improving outcomes for patients with synovial sarcoma.

References

The Core Principles of Bifunctional Chelating Agents in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of bifunctional chelating agents (BFCAs) and their critical role in the advancement of targeted radionuclide therapy and molecular imaging in oncology. BFCAs serve as the indispensable molecular bridge, covalently linking a radionuclide to a tumor-targeting biomolecule, such as a monoclonal antibody. The judicious selection of a BFCA is paramount, as it dictates the stability of the radiopharmaceutical, its in vivo behavior, and ultimately, its diagnostic efficacy and therapeutic potency.

Introduction to Bifunctional Chelating Agents

A bifunctional chelating agent is a molecule with two key functional components: a strong chelating moiety that securely binds a metallic radionuclide and a reactive functional group that allows for covalent conjugation to a biomolecule.[1] This dual functionality enables the precise delivery of radiation to cancer cells while minimizing off-target toxicity.[1] The stability of the metal-chelator complex is of utmost importance to prevent the premature release of the radiometal in the bloodstream, which could lead to accumulation in healthy tissues like the bone and liver.[2]

The choice of BFCA is intrinsically linked to the specific radionuclide being used, as different metals have distinct coordination chemistries.[3] BFCAs can be broadly categorized into two main classes: acyclic (linear) chelators and macrocyclic chelators.

-

Acyclic Chelators: These open-chain molecules, such as derivatives of diethylenetriaminepentaacetic acid (DTPA), generally offer rapid radiolabeling kinetics at room temperature.[2] However, their complexes are often less thermodynamically stable and kinetically inert compared to their macrocyclic counterparts.

-

Macrocyclic Chelators: These cyclic molecules, exemplified by 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), form highly stable and inert complexes with a variety of radiometals. This enhanced stability is attributed to the pre-organized structure of the chelator, which encapsulates the metal ion. However, radiolabeling with macrocyclic chelators often requires heating.

Quantitative Data Presentation

The selection of an appropriate BFCA is guided by quantitative parameters that define the stability and efficiency of the resulting radiopharmaceutical. The following tables provide a comparative summary of key data for commonly used BFCAs in oncology.

| Chelator | Radionuclide | Log K (Stability Constant) | Notes |

| DTPA | Gd(III) | 22.46 | Acyclic chelator. |

| Y(III) | 22.0 | Generally lower stability than DOTA. | |

| Lu(III) | 22.7 | Prone to in vivo dissociation. | |

| In(III) | 28.9 | Forms thermodynamically stable complexes. | |

| Ga(III) | 23.0 | ||

| CHX-A"-DTPA | Y(III) | ~24 | An isomer of DTPA with improved kinetic inertness. |

| DOTA | Gd(III) | 25.8 | Macrocyclic chelator, high thermodynamic stability. |

| Y(III) | 25.2 | Considered a gold standard for many therapeutic radiometals. | |

| Lu(III) | 22.5 | Forms highly stable complexes. | |

| In(III) | 23.9 | ||

| Ga(III) | 21.3 - 26.0 | High stability with Ga(III). | |

| Cu(II) | 22.4 | ||

| NOTA | Ga(III) | 30.98 | Forms a very stable complex with Ga(III). |

| Cu(II) | 21.64 | Demonstrates high in vivo stability with Cu-64. | |

| DFO | Ga(III) | 28.65 | Siderophore-based acyclic chelator. |

| Zr(IV) | 36.8 |

| Chelator Conjugate | Antibody | Radionuclide | Radiolabeling Efficiency (%) | Specific Activity | In Vitro Serum Stability | Reference |

| p-SCN-Bn-DOTA-Trastuzumab | Trastuzumab | ¹⁷⁷Lu | >99% | Not specified | <1.5% release after 72h | |

| p-SCN-Bn-DOTA-Trastuzumab | Trastuzumab | ⁹⁰Y | >96% | Not specified | <17% release after 72h | |

| DOTA-Rituximab | Rituximab | ¹⁷⁷Lu | >98% | ~0.6 GBq/mg | Stable in human serum | |

| DOTA-Rituximab | Rituximab | ⁹⁰Y | >98% | ~0.6 GBq/mg | Stable in human serum | |

| CHX-A"-DTPA-Nimotuzumab | Nimotuzumab | ¹⁷⁷Lu | >98% | Not specified | Good stability up to 4 days | |

| DOTA-Nimotuzumab | Nimotuzumab | ¹⁷⁷Lu | >98% | Not specified | Good stability up to 4 days | |

| NOTA-Rituximab | Rituximab | ⁶⁴Cu | ~95% (at 31 nM) | High | >94% stable after 48h | |

| DTPA-Rituximab | Rituximab | ⁶⁴Cu | <90% (at 1250 nM) | Lower | ~62% dissociation after 48h |

| Chelator Conjugate | Radionuclide | Animal Model | Key Finding | Reference |

| ¹⁷⁷Lu-DOTA-Peptide | ¹⁷⁷Lu | Rats | High and specific uptake in somatostatin receptor-positive tissues. 24-h total body retention of 19% injected dose (ID). | |

| ¹⁷⁷Lu-DTPA | ¹⁷⁷Lu | Rats | Rapid renal clearance. 24-h total body retention of 4% ID. High skeletal uptake of free ¹⁷⁷Lu. | |

| ¹⁷⁷Lu-DOTA-anti-CD20 | ¹⁷⁷Lu | Normal Mice | Low bone uptake, indicating good in vivo stability. | |

| ¹⁷⁷Lu-DTPA-sdAb | ¹⁷⁷Lu | Mice | Predominant and persistent kidney accumulation. | |

| ⁶⁸Ga-NOTA-BFC | ⁶⁸Ga | Mice | Cleared more rapidly from blood and muscle but had higher kidney retention compared to ⁶⁸Ga-DOTA-BFC. | |

| ⁶⁸Ga-DOTA-BFC | ⁶⁸Ga | Mice | Slower clearance from blood and muscle compared to ⁶⁸Ga-NOTA-BFC. |

Experimental Protocols

The successful development of a BFCA-based radiopharmaceutical hinges on robust and reproducible experimental procedures. This section provides detailed methodologies for the key experiments involved in the synthesis, characterization, and evaluation of these agents.

Protocol for Antibody Conjugation with p-SCN-Bn-DOTA

This protocol describes the covalent attachment of the bifunctional chelator p-SCN-Bn-DOTA to a monoclonal antibody via the reaction of the isothiocyanate group with primary amines on the antibody.

Materials:

-

Monoclonal antibody (mAb) of interest

-

p-SCN-Bn-DOTA

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 9.0)

-

Purification buffer (e.g., 0.25 M ammonium acetate, pH 5.0-5.5)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

PD-10 desalting columns or equivalent size-exclusion chromatography (SEC) system

-

Spectrophotometer

-

MALDI-TOF mass spectrometer (optional)

Procedure:

-

Antibody Preparation:

-

Buffer exchange the mAb into the conjugation buffer using a PD-10 desalting column or through repeated concentration and dilution with an ultrafiltration device.

-

Determine the final antibody concentration using a spectrophotometer by measuring the absorbance at 280 nm.

-

-

Chelator Preparation:

-

Dissolve p-SCN-Bn-DOTA in a small volume of anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).

-

-

Conjugation Reaction:

-

Add a specific molar excess of the p-SCN-Bn-DOTA stock solution (typically a 10- to 50-fold molar excess) to the antibody solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 37°C with gentle mixing.

-

-

Purification:

-

Remove unconjugated p-SCN-Bn-DOTA by passing the reaction mixture through a PD-10 desalting column pre-equilibrated with the purification buffer.

-

Collect the fractions containing the antibody-DOTA conjugate.

-

-

Characterization:

-

Determine the final concentration of the purified conjugate.

-

(Optional) Determine the number of chelators conjugated per antibody molecule using MALDI-TOF mass spectrometry.

-

Protocol for Radiolabeling of DOTA-Conjugated Antibody with Lutetium-177

This protocol outlines the procedure for radiolabeling a DOTA-conjugated antibody with the therapeutic radionuclide Lutetium-177 (¹⁷⁷Lu).

Materials:

-

DOTA-conjugated antibody

-

¹⁷⁷LuCl₃ solution in dilute HCl

-

Radiolabeling buffer (e.g., 0.5 M ammonium acetate or sodium acetate, pH 5.0-5.5)

-

Quenching solution (e.g., 50 mM DTPA or EDTA)

-

Ascorbic acid (optional, as a radioprotectant)

-

Heating block or water bath

-

Radio-TLC or radio-HPLC system for quality control

-

Dose calibrator

Procedure:

-

Reaction Setup:

-

In a sterile, pyrogen-free vial, add the required volume of radiolabeling buffer.

-

Add the DOTA-conjugated antibody to the buffer.

-

If using a radioprotectant, add ascorbic acid to the mixture.

-

Carefully add the required activity of ¹⁷⁷LuCl₃ to the vial.

-

-

Incubation:

-

Gently mix the reaction solution.

-

Incubate the vial at 37°C for 30-60 minutes.

-

-

Quenching:

-

After incubation, add a small volume of the quenching solution to complex any unreacted ¹⁷⁷Lu.

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be >95%.

-

Protocol for In Vitro Serum Stability Assay

This assay evaluates the stability of the radioimmunoconjugate in human serum over time.

Materials:

-

Radiolabeled antibody

-

Human serum

-

Incubator at 37°C

-

Radio-TLC or radio-HPLC system

Procedure:

-

Add a known amount of the radiolabeled antibody to a vial containing human serum.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 1, 24, 48, 72, and 96 hours), take an aliquot of the serum mixture.

-

Analyze the aliquot by radio-TLC or radio-HPLC to determine the percentage of intact radioimmunoconjugate versus released radionuclide.

Protocol for Cell Internalization Assay

This assay measures the extent to which the radioimmunoconjugate is internalized by target cancer cells.

Materials:

-

Target cancer cells expressing the antigen of interest

-

Radiolabeled antibody

-

Cell culture medium and supplements

-

Acid wash buffer (e.g., glycine-HCl, pH 2.5) to remove surface-bound antibody

-

Gamma counter

Procedure:

-

Seed the target cells in a multi-well plate and allow them to adhere.

-

Add the radiolabeled antibody to the cells and incubate at 37°C for various time points.

-

At each time point, wash the cells with cold PBS to stop internalization.

-

To measure the internalized fraction, incubate the cells with the acid wash buffer to strip off surface-bound radioactivity.

-

Collect the acid wash supernatant (surface-bound fraction).

-

Lyse the cells and collect the cell lysate (internalized fraction).

-

Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.

-

Express the internalized radioactivity as a percentage of the total cell-associated radioactivity.

Protocol for In Vivo Biodistribution Study in Mice

This study evaluates the distribution and clearance of the radioimmunoconjugate in a living organism.

Materials:

-

Tumor-bearing mice (e.g., xenograft model)

-

Radiolabeled antibody

-

Anesthetic

-

Gamma counter

-

Calibrated standards of the injected dose

Procedure:

-

Administer a known amount of the radiolabeled antibody to each mouse via intravenous injection (e.g., tail vein).

-

At predetermined time points (e.g., 4, 24, 48, 72, and 168 hours post-injection), euthanize a cohort of mice.

-

Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, spleen, kidneys, bone).

-

Weigh each tissue sample.

-

Measure the radioactivity in each sample using a gamma counter, along with the calibrated standards.

-

Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and developmental processes involved with BFCAs is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway for antibody-radionuclide conjugate internalization and the general workflow for radiopharmaceutical development.

Receptor-Mediated Endocytosis of an Antibody-Radionuclide Conjugate

Upon binding to its target antigen on the surface of a cancer cell, the antibody-radionuclide conjugate is internalized through receptor-mediated endocytosis. The conjugate is then trafficked through the endosomal-lysosomal pathway, leading to the degradation of the antibody and the release of the radionuclide-chelate complex within the cell, where it can exert its cytotoxic effects.

Receptor-mediated endocytosis pathway of an antibody-radionuclide conjugate.

Workflow for the Development of a BFCA-Based Radiopharmaceutical

The development of a targeted radiopharmaceutical is a multi-stage process that begins with the design and synthesis of the BFCA and culminates in preclinical and clinical evaluation.

General workflow for the development of a BFCA-based radiopharmaceutical.

Conclusion

Bifunctional chelating agents are at the heart of modern nuclear oncology, enabling the creation of highly specific and potent radiopharmaceuticals for both diagnostic and therapeutic applications. The continued development of novel BFCAs with improved stability, more efficient radiolabeling properties, and tailored in vivo pharmacokinetics will undoubtedly lead to the next generation of more effective and safer cancer treatments. This guide provides a foundational understanding of the core principles, quantitative data, and experimental methodologies that are essential for researchers and drug development professionals working in this exciting and rapidly evolving field.

References

- 1. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

The Application of Barzuxetan in Synovial Sarcoma Studies: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synovial sarcoma is a rare and aggressive soft tissue sarcoma characterized by a specific chromosomal translocation, t(X;18)(p11.2;q11.2), which results in the formation of an SS18-SSX fusion oncoprotein. This fusion protein is a key driver of oncogenesis in synovial sarcoma. While standard chemotherapy regimens offer some benefit, the prognosis for patients with advanced or metastatic disease remains poor, highlighting the urgent need for novel therapeutic strategies. One such strategy involves targeting the Frizzled homolog 10 (FZD10) receptor, a cell-surface protein that is highly expressed in synovial sarcoma but largely absent in normal adult tissues. Barzuxetan is a key component of a radioimmunoconjugate designed to exploit this therapeutic window.

This technical guide provides an in-depth overview of the application of this compound, as part of the antibody-drug conjugate Tabituximab this compound (also known as OTSA-101-DTPA), in preclinical and clinical studies of synovial sarcoma.

The Target: FZD10 in Synovial Sarcoma

FZD10 is a member of the Frizzled family of G-protein coupled receptors, which are components of the Wnt signaling pathway. In synovial sarcoma, FZD10 is significantly overexpressed, making it an attractive target for cancer therapy. The Wnt signaling pathway is crucial for embryonic development and its dysregulation is implicated in various cancers. In the context of synovial sarcoma, FZD10's role in promoting cancer cell survival and proliferation is a key area of investigation.

Mechanism of Action: Tabituximab this compound

Tabituximab this compound is a radioimmunoconjugate that consists of three main components:

-

Tabituximab (OTSA-101): A humanized monoclonal antibody that specifically targets the extracellular domain of the FZD10 receptor.

-

This compound: A chelating agent (p-SCN-Bn-CHX-A"-DTPA) that firmly binds to a radioisotope.

-

Radioisotope (e.g., Yttrium-90 or Actinium-225): A radioactive payload that delivers cytotoxic radiation directly to the tumor cells.

The mechanism of action involves the antibody, Tabituximab, binding to the FZD10 receptor on the surface of synovial sarcoma cells. Following this binding, the attached radioisotope emits radiation, leading to DNA damage and subsequent cell death of the cancerous cells. This targeted delivery of radiation aims to maximize anti-tumor efficacy while minimizing damage to healthy tissues where FZD10 expression is low.[1][2][3]

Preclinical Studies

A series of preclinical studies have evaluated the potential of targeting FZD10 with a radiolabeled antibody in synovial sarcoma models. These studies have provided the foundational evidence for its clinical development.

In Vitro Studies

Initial in vitro experiments focused on characterizing the binding affinity of the anti-FZD10 antibody and its ability to induce cell death.

Quantitative Data from In Vitro Preclinical Studies

| Parameter | Value | Cell Line | Reference |

| Binding Affinity (Kd) of Tabituximab (OTSA-101) | 1.6 nmol/L | SYO-1 | [4][5] |

| Binding Affinity (Kd) of DOTA-conjugated OTSA-101 | 1.7 nmol/L | SYO-1 |

Experimental Protocols: In Vitro Binding Affinity Assay

A competitive inhibition assay was utilized to determine the binding affinity of the antibody to FZD10-expressing synovial sarcoma cells.

-

Cell Culture: The human synovial sarcoma cell line SYO-1, which has high FZD10 expression, was cultured in appropriate media.

-

Radiolabeling: The anti-FZD10 antibody (OTSA-101) was labeled with Indium-111 (¹¹¹In) for detection.

-

Competition: A constant amount of ¹¹¹In-labeled OTSA-101 was incubated with SYO-1 cells in the presence of increasing concentrations of unlabeled OTSA-101 (the competitor).

-

Incubation: The cell suspension was incubated to allow binding to reach equilibrium.

-

Washing: Unbound antibody was removed by washing the cells.

-

Quantification: The amount of bound radioactivity was measured using a gamma counter.

-

Data Analysis: The data was used to generate a binding curve, from which the dissociation constant (Kd) was calculated. A lower Kd value indicates a higher binding affinity.

In Vivo Studies

In vivo studies using animal models were conducted to assess the anti-tumor efficacy and biodistribution of the radiolabeled antibody.

Quantitative Data from In Vivo Preclinical Studies

| Treatment Group | Outcome | Animal Model | Reference |

| ⁹⁰Y-labeled OTSA-101 | Median time to tumor progression: 58 days (vs. 9 days in control) | SYO-1 Xenograft in nude mice | |

| ²²⁵Ac-labeled OTSA-101 | 60% complete response | SYO-1 Xenograft in nude mice |

Experimental Protocols: In Vivo Xenograft Model

-

Cell Line: The SYO-1 human synovial sarcoma cell line was used.

-

Animal Model: Nude mice, which are immunodeficient and can accept human tumor xenografts, were utilized.

-

Tumor Implantation: SYO-1 cells were injected subcutaneously into the mice to establish tumors.

-

Treatment: Once tumors reached a specified size, mice were treated with a single intravenous injection of either Yttrium-90 (⁹⁰Y) or Actinium-225 (²²⁵Ac) labeled OTSA-101. Control groups received either no treatment or a non-targeting radiolabeled antibody.

-

Monitoring: Tumor volume and body weight of the mice were measured regularly.

-

Efficacy Assessment: The primary endpoint was tumor growth inhibition, measured by comparing the tumor volumes in the treated groups to the control groups. Survival analysis was also performed.

Experimental Protocols: Biodistribution Studies

-

Radiolabeling: The OTSA-101 antibody was labeled with a gamma-emitting isotope like Indium-111 (¹¹¹In) to allow for non-invasive imaging.

-

Administration: The radiolabeled antibody was administered intravenously to tumor-bearing mice.

-

Imaging: At various time points post-injection, the mice were imaged using a SPECT (Single Photon Emission Computed Tomography) scanner to visualize the distribution of the antibody in the body.

-

Tissue Analysis: After the final imaging session, mice were euthanized, and major organs and the tumor were collected. The amount of radioactivity in each tissue was measured using a gamma counter to quantify the uptake of the antibody.

Clinical Studies

Based on the promising preclinical data, a Phase I clinical trial of Tabituximab this compound (OTSA-101-DTPA) was initiated in patients with advanced synovial sarcoma.

Phase I Clinical Trial (SYNFRIZZ - NCT01469975)

This first-in-human study aimed to evaluate the safety, biodistribution, and preliminary efficacy of ¹¹¹In-OTSA-101 (for imaging) and ⁹⁰Y-OTSA-101 (for therapy).

Clinical Trial Design

-

Part 1 (Biodistribution): Patients received an injection of ¹¹¹In-OTSA-101. Whole-body scintigraphy and SPECT/CT imaging were performed to assess tumor uptake and biodistribution.

-

Part 2 (Therapy): Patients with sufficient tumor uptake in Part 1 were randomized to receive a therapeutic dose of ⁹⁰Y-OTSA-101.

Patient Population

Patients with metastatic, histologically confirmed synovial sarcoma that was resistant to standard treatments were enrolled in the study.

Quantitative Data from the Phase I Clinical Trial

| Parameter | Result | Reference |

| Number of Patients Enrolled | 20 | |

| Patients with Sufficient Tumor Uptake for Therapy | 10 (50%) | |

| Patients Treated with ⁹⁰Y-OTSA-101 | 8 | |

| Best Overall Response | Stable Disease in 3 of 8 patients (37.5%) | |

| Most Common Grade ≥ 3 Adverse Events | Reversible hematological toxicities (lymphopenia, thrombocytopenia, neutropenia) |

Experimental Protocols: Clinical Trial Methodology

-

Patient Screening: Patients were screened for eligibility based on histology, prior treatments, performance status, and organ function.

-

Imaging Phase: Eligible patients received 187 MBq of ¹¹¹In-OTSA-101 intravenously. Whole-body planar and SPECT-CT scintigraphies were performed at multiple time points (from 1 hour to 144 hours post-injection) to evaluate the in vivo biodistribution and tumor uptake of the antibody.

-

Dosimetry: A 2D dosimetry study was conducted to estimate the absorbed radiation dose to organs, particularly the liver, with the therapeutic isotope (⁹⁰Y).

-

Therapeutic Phase: Patients with adequate tumor uptake (tracer intensity greater than the mediastinum) were randomized to receive either 370 MBq or 1110 MBq of ⁹⁰Y-OTSA-101.

-

Safety and Efficacy Assessment: Patients were monitored for adverse events according to standard criteria. Tumor response was evaluated using RECIST (Response Evaluation Criteria in Solid Tumors).

Signaling Pathways and Experimental Workflows

FZD10 Signaling Pathway

The following diagram illustrates the targeted approach of Tabituximab this compound within the context of the FZD10 receptor on synovial sarcoma cells.

Caption: Targeting the FZD10 receptor on synovial sarcoma cells with Tabituximab this compound.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the typical workflow for the preclinical assessment of a radioimmunoconjugate like Tabituximab this compound.

Caption: Workflow for the preclinical evaluation of Tabituximab this compound.

Clinical Trial Workflow

The following diagram illustrates the workflow of the Phase I clinical trial for Tabituximab this compound.

Caption: Workflow of the Phase I SYNFRIZZ clinical trial.

Conclusion and Future Directions

The development of Tabituximab this compound represents a promising targeted therapeutic approach for synovial sarcoma. Preclinical studies have demonstrated its high binding affinity to the FZD10 receptor and significant anti-tumor efficacy in animal models. The Phase I clinical trial has established its feasibility and safety in patients with advanced disease, with evidence of disease stabilization.

Future research will likely focus on several key areas:

-

Improving Efficacy: While stable disease was observed, objective responses were not seen in the initial Phase I trial. The use of more potent alpha-emitting isotopes, such as Actinium-225, which showed superior efficacy in preclinical models, is a promising avenue for enhancing the therapeutic effect.

-

Combination Therapies: Investigating the combination of Tabituximab this compound with other systemic therapies, such as chemotherapy or immunotherapy, could lead to synergistic anti-tumor effects.

-

Patient Selection: Further refinement of patient selection criteria, potentially through quantitative FZD10 expression analysis, may help identify patients most likely to benefit from this targeted therapy.

-

Expansion to Other FZD10-Expressing Cancers: Given that FZD10 is also overexpressed in other malignancies, there is potential to explore the application of Tabituximab this compound in a broader range of cancers.

References

- 1. adcreview.com [adcreview.com]

- 2. Radioimmunotherapy of human synovial sarcoma using a monoclonal antibody against FZD10 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. FZD10‐targeted α‐radioimmunotherapy with 225Ac‐labeled OTSA101 achieves complete remission in a synovial sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isothiocyanate Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isothiocyanate linkage in bioconjugation, a cornerstone technique for the covalent modification of biomolecules. From the fundamental reaction chemistry to detailed experimental protocols and applications in drug development, this document serves as a technical resource for professionals in the life sciences.

Core Principles of Isothiocyanate Bioconjugation

The isothiocyanate functional group (-N=C=S) is a highly reactive electrophile that readily forms stable covalent bonds with nucleophilic groups found on biomolecules. The primary targets for isothiocyanate conjugation are primary amines, such as the N-terminus of a polypeptide chain and the ε-amino group of lysine residues, resulting in the formation of a stable thiourea linkage.[1]

Under specific conditions, isothiocyanates can also react with thiol groups on cysteine residues to form a dithiocarbamate linkage.[2] However, the reaction with primary amines is more common and generally more stable for most bioconjugation applications.

The reaction is highly pH-dependent. Alkaline conditions (pH 8.5-9.5) are optimal for the reaction with primary amines, as they deprotonate the amino groups, increasing their nucleophilicity.[3]

Quantitative Data on Isothiocyanate Bioconjugation

The efficiency and rate of isothiocyanate conjugation are influenced by several factors, including pH, temperature, molar ratio of reactants, and the specific properties of the biomolecule and isothiocyanate reagent.

Table 1: Factors Affecting Isothiocyanate Conjugation Efficiency

| Parameter | Condition | Effect on Efficiency | Reference(s) |

| pH | 6.5 | Low | [4] |

| 8.0 | Moderate | [4] | |

| 9.5 | High | ||

| Temperature | Room Temperature | Slower reaction | |

| 37°C | Increased reaction rate | ||

| Molar Ratio (Isothiocyanate:Protein) | 5:1 | Moderate labeling | |

| 10:1 | High labeling | ||

| 20:1 | Potential for over-labeling and aggregation | ||

| Protein Concentration | 1-2 mg/mL | Standard | |

| 5-10 mg/mL | Higher efficiency |

Table 2: Stability of the Thiourea Linkage

The thiourea bond formed between an isothiocyanate and a primary amine is generally considered highly stable under physiological conditions.

| Condition | Stability | Notes | Reference(s) |

| Physiological pH (7.4) | High | The thiourea bond is stable in typical in-vitro and in-vivo applications. | |

| Acidic pH | Moderate | Stability can be compromised under strongly acidic conditions. | |

| Alkaline pH | Moderate | Stability can be compromised under strongly alkaline conditions. | |

| Elevated Temperature | Moderate | Prolonged exposure to high temperatures can lead to degradation. |

Experimental Protocols

This section provides detailed methodologies for common bioconjugation procedures involving isothiocyanates.

Protocol for Labeling an Antibody with Fluorescein Isothiocyanate (FITC)

This protocol is a standard procedure for the fluorescent labeling of an antibody with FITC.

Materials:

-

Purified antibody (1-2 mg/mL) in an amine-free buffer (e.g., PBS)

-

FITC (Fluorescein isothiocyanate)

-

Anhydrous DMSO (Dimethyl sulfoxide)

-

Conjugation Buffer: 0.1 M Carbonate-bicarbonate buffer, pH 9.0

-

Purification column (e.g., Sephadex G-25)

-

Dialysis tubing (if required)

Procedure:

-

Antibody Preparation: Dialyze the antibody solution against the Conjugation Buffer overnight at 4°C to remove any primary amine-containing substances.

-

FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.

-

Conjugation Reaction:

-

Adjust the antibody concentration to 2-10 mg/mL with Conjugation Buffer.

-

Slowly add the FITC solution to the antibody solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of FITC to the antibody.

-

Incubate the reaction for 2 hours at room temperature in the dark with continuous gentle mixing.

-

-

Purification:

-

Remove unreacted FITC by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-

Collect the first colored fraction, which contains the labeled antibody.

-

-

Characterization:

-

Determine the degree of labeling (DOL), which is the average number of FITC molecules conjugated to each antibody molecule. This can be calculated from the absorbance of the conjugate at 280 nm and 495 nm.

-

Protocol for Modifying a Peptide with an Isothiocyanate

This protocol outlines the modification of a peptide with a generic isothiocyanate.

Materials:

-

Purified peptide with a primary amine

-

Isothiocyanate reagent

-

Anhydrous DMF (Dimethylformamide) or ACN (Acetonitrile)

-

Reaction Buffer: 50 mM borate buffer, pH 8.5

-

Reversed-phase HPLC for purification

-

Mass spectrometer for analysis

Procedure:

-

Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a concentration of approximately 1 mg/mL.

-

Isothiocyanate Solution Preparation: Prepare a fresh stock solution of the isothiocyanate in anhydrous DMF or ACN.

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the isothiocyanate solution to the peptide solution.

-

Incubate the reaction at 37-45°C for 1 to 3 hours.

-

-

Purification:

-

Purify the labeled peptide from excess reagent and byproducts using reversed-phase HPLC.

-

-

Analysis:

-

Confirm the identity and purity of the modified peptide by mass spectrometry.

-

Visualizing Workflows and Pathways

Visual representations of the chemical reactions, experimental processes, and biological pathways are crucial for a comprehensive understanding of isothiocyanate bioconjugation.

Caption: Reaction of an isothiocyanate with a primary amine to form a stable thiourea linkage.

Caption: A typical experimental workflow for labeling a protein with an isothiocyanate.

Caption: A logical workflow for designing and executing a bioconjugation experiment using isothiocyanates.

Caption: The cellular uptake of isothiocyanates involves passive diffusion and subsequent conjugation to intracellular thiols like glutathione, leading to the modulation of cellular functions.

Applications in Drug Development

Isothiocyanate bioconjugation is a valuable tool in the development of novel therapeutics, particularly in the field of antibody-drug conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

In ADC development, a potent cytotoxic drug (payload) is attached to a monoclonal antibody (mAb) via a chemical linker. Isothiocyanates can be incorporated into the linker to facilitate the conjugation of the linker-payload to the antibody. The resulting ADC can selectively target and kill cancer cells, minimizing off-target toxicity.

Caption: A generalized workflow for the development of an antibody-drug conjugate (ADC) utilizing an isothiocyanate-containing linker.

Conclusion

Isothiocyanate bioconjugation remains a robust and versatile method for the covalent modification of proteins, peptides, and other biomolecules. Its straightforward reaction chemistry, the stability of the resulting thiourea linkage, and its applicability in diverse fields, including diagnostics and therapeutics, ensure its continued importance in the toolbox of researchers and drug developers. A thorough understanding of the reaction parameters and access to detailed protocols are key to the successful implementation of this powerful technique.

References

An In-Depth Technical Guide to DTPA Derivatives for Chelating Indium-111

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of diethylenetriaminepentaacetic acid (DTPA) derivatives for the chelation of Indium-111 (¹¹¹In). Aimed at professionals in the field of radiopharmaceutical development, this document details experimental protocols, presents quantitative data in a comparative format, and illustrates key chemical and procedural workflows.

Introduction to ¹¹¹In-DTPA Complexes in Radiopharmaceuticals

Indium-111 is a medically important radionuclide for Single Photon Emission Computed Tomography (SPECT) imaging, owing to its favorable decay characteristics, including a physical half-life of 2.8 days and the emission of gamma rays at 171 and 245 keV.[1] For in vivo applications, ¹¹¹In must be complexed with a chelating agent to prevent its non-specific accumulation in the body. Diethylenetriaminepentaacetic acid (DTPA) is a widely used acyclic chelator that forms stable complexes with various radiometals, including ¹¹¹In.[2]

The versatility of DTPA lies in its ability to be chemically modified to create bifunctional chelating agents (BFCAs). These derivatives possess a strong chelating moiety for ¹¹¹In and a reactive functional group for covalent attachment to targeting biomolecules such as antibodies, peptides, or other small molecules. This conjugation allows for the targeted delivery of ¹¹¹In to specific cells or tissues, enabling diagnostic imaging of various pathologies, most notably cancer.

The first peptide-based radiopharmaceutical approved by the FDA, [¹¹¹In-DTPA-D-Phe¹]-octreotide (OctreoScan®), utilizes a DTPA derivative for imaging neuroendocrine tumors and stands as a testament to the clinical significance of this chemistry.[2][3] This guide will delve into the practical aspects of working with DTPA derivatives for ¹¹¹In chelation, providing detailed methodologies and comparative data to aid in the development of novel ¹¹¹In-based radiopharmaceuticals.

Synthesis of Key DTPA Derivatives

The successful conjugation of DTPA to a biomolecule begins with the synthesis of a reactive DTPA derivative. The two most common derivatives used for this purpose are cyclic DTPA dianhydride (cDTPAA) and 1-(p-isothiocyanatobenzyl)-DTPA (p-SCN-Bn-DTPA).

Synthesis of Cyclic DTPA Dianhydride (cDTPAA)

cDTPAA is a highly reactive intermediate that readily acylates primary and secondary amines on biomolecules.[4]

Experimental Protocol:

-

Materials: Diethylenetriaminepentaacetic acid (DTPA), acetic anhydride, pyridine, acetonitrile.

-

Procedure:

-

Suspend DTPA (e.g., 20 g, 50.8 mmol) in a mixture of acetic anhydride (e.g., 25.8 g, 253 mmol) and pyridine (e.g., 30 mL) in a round-bottom flask.

-

Heat the mixture to 65-70°C with continuous stirring.

-

Maintain this temperature for 20-24 hours.

-

Cool the mixture to room temperature, allowing a white solid to precipitate.

-

Filter the solid product using a Büchner funnel.

-

Wash the precipitate with acetic anhydride (e.g., 4 x 150 mL) and then with hot acetonitrile (e.g., 3 x 150 mL).

-

Dry the resulting white solid under vacuum over a desiccant such as P₂O₅ to yield cyclic DTPA dianhydride.

-

-

Expected Yield: Approximately 94%.

References

Methodological & Application

Application Notes and Protocols: Conjugation of Barzuxetan to a Monoclonal Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction